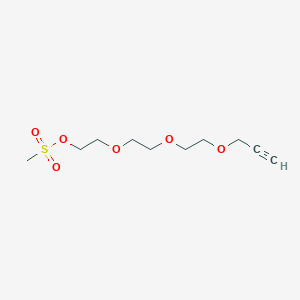
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is a versatile organic compound used in various chemical and industrial applications. It is known for its unique structure, which includes a propargyl group and multiple ethoxy linkages, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Click chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Click chemistry: Copper(I) catalysts and azide compounds are used under mild conditions, often in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted ethers, amines, or thioethers.
Click chemistry: The major products are triazole derivatives, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new covalent bonds with nucleophiles. The propargyl group enables the compound to participate in CuAAC reactions, forming stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid: Similar structure but with an acetic acid group instead of methanesulfonate.
Triethylene Glycol Mono (2-propynyl) Ether: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is unique due to its combination of a propargyl group and a methanesulfonate group. This dual functionality allows it to participate in both nucleophilic substitution and click chemistry reactions, making it a versatile compound in synthetic and industrial applications .
Properties
Molecular Formula |
C10H18O6S |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H18O6S/c1-3-4-13-5-6-14-7-8-15-9-10-16-17(2,11)12/h1H,4-10H2,2H3 |
InChI Key |
LGNQHBVGLZAYEN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


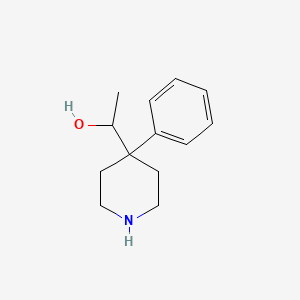

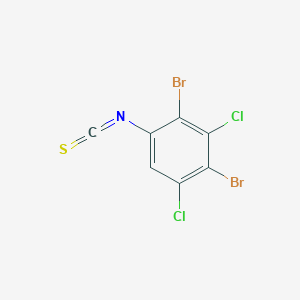

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
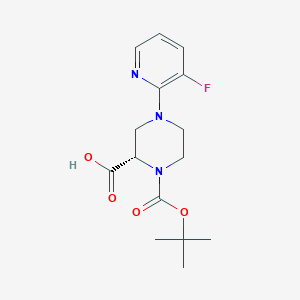
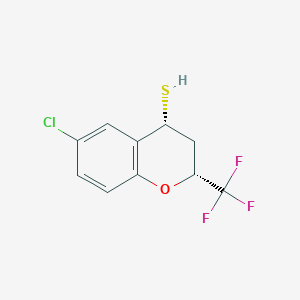
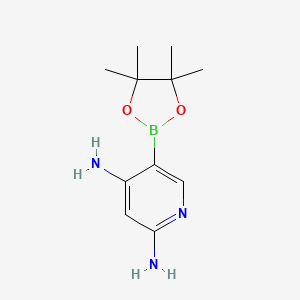
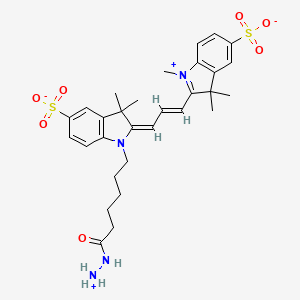


![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
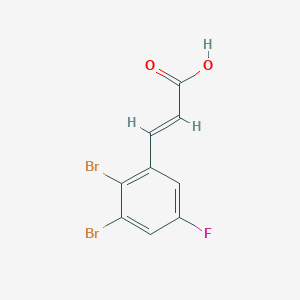
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
